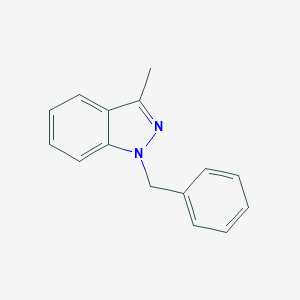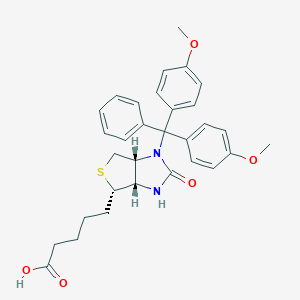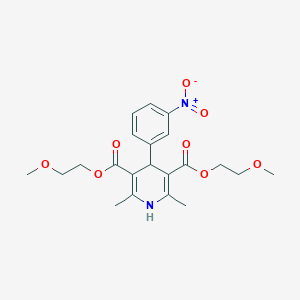
1-Heptanoyl-2-heptanoylamino-2-deoxyglycero-3-phosphoglycol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Heptanoyl-2-heptanoylamino-2-deoxyglycero-3-phosphoglycol, also known as PHGPx, is a phospholipid compound that plays an important role in various biological processes. It is a synthetic glycolipid, which is structurally similar to natural glycolipids found in cell membranes. PHGPx has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology.
Wirkmechanismus
The mechanism of action of 1-Heptanoyl-2-heptanoylamino-2-deoxyglycero-3-phosphoglycol is not fully understood, but it is believed to interact with cell membranes and modulate their properties. 1-Heptanoyl-2-heptanoylamino-2-deoxyglycero-3-phosphoglycol has been shown to increase the fluidity of cell membranes, which can affect the activity of membrane-bound enzymes and transporters. Additionally, 1-Heptanoyl-2-heptanoylamino-2-deoxyglycero-3-phosphoglycol has been shown to interact with proteins involved in intracellular signaling pathways, which can affect cellular responses to various stimuli.
Biochemical and Physiological Effects:
1-Heptanoyl-2-heptanoylamino-2-deoxyglycero-3-phosphoglycol has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative stress and prevent cellular damage. 1-Heptanoyl-2-heptanoylamino-2-deoxyglycero-3-phosphoglycol has also been shown to modulate the activity of membrane-bound enzymes and transporters, which can affect cellular metabolism and transport processes. Additionally, 1-Heptanoyl-2-heptanoylamino-2-deoxyglycero-3-phosphoglycol has been shown to affect cellular signaling pathways, which can affect cellular responses to various stimuli.
Vorteile Und Einschränkungen Für Laborexperimente
1-Heptanoyl-2-heptanoylamino-2-deoxyglycero-3-phosphoglycol has several advantages as a tool for scientific research. It is a synthetic compound, which allows for precise control over its structure and properties. 1-Heptanoyl-2-heptanoylamino-2-deoxyglycero-3-phosphoglycol is also relatively stable and easy to handle, which makes it a convenient tool for laboratory experiments. However, 1-Heptanoyl-2-heptanoylamino-2-deoxyglycero-3-phosphoglycol has some limitations as well. It is a synthetic compound, which may not accurately reflect the properties of natural glycolipids found in cell membranes. Additionally, the effects of 1-Heptanoyl-2-heptanoylamino-2-deoxyglycero-3-phosphoglycol on cellular processes may be influenced by the concentration and duration of exposure, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 1-Heptanoyl-2-heptanoylamino-2-deoxyglycero-3-phosphoglycol. One area of interest is the study of its antioxidant properties and its potential applications in the treatment of oxidative stress-related diseases. Another area of interest is the study of its effects on membrane structure and function, particularly in the context of cellular signaling pathways. Additionally, the development of novel synthesis methods for 1-Heptanoyl-2-heptanoylamino-2-deoxyglycero-3-phosphoglycol may allow for the production of modified versions of the compound with unique properties and applications.
Synthesemethoden
1-Heptanoyl-2-heptanoylamino-2-deoxyglycero-3-phosphoglycol can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis involves the reaction of heptanoyl chloride with 2-heptanoylamino-2-deoxyglycerol, followed by the addition of phosphoric acid to form the final product. Enzymatic synthesis involves the use of phospholipase D to catalyze the formation of 1-Heptanoyl-2-heptanoylamino-2-deoxyglycero-3-phosphoglycol from phosphatidylcholine and heptanoyl-CoA.
Wissenschaftliche Forschungsanwendungen
1-Heptanoyl-2-heptanoylamino-2-deoxyglycero-3-phosphoglycol has been widely used in scientific research as a tool to study various biological processes. It has been shown to have antioxidant properties, which can protect cells from oxidative stress. 1-Heptanoyl-2-heptanoylamino-2-deoxyglycero-3-phosphoglycol has also been used as a substrate for the study of enzyme kinetics, particularly for the analysis of phosphatidylglycerol biosynthesis. Additionally, 1-Heptanoyl-2-heptanoylamino-2-deoxyglycero-3-phosphoglycol has been used as a model compound for the study of membrane structure and function.
Eigenschaften
CAS-Nummer |
131502-54-0 |
|---|---|
Produktname |
1-Heptanoyl-2-heptanoylamino-2-deoxyglycero-3-phosphoglycol |
Molekularformel |
C17H34NO7P |
Molekulargewicht |
395.4 g/mol |
IUPAC-Name |
[(2R)-2-(heptanoylamino)-3-phosphonooxypropyl] heptanoate |
InChI |
InChI=1S/C17H34NO7P/c1-3-5-7-9-11-16(19)18-15(14-25-26(21,22)23)13-24-17(20)12-10-8-6-4-2/h15H,3-14H2,1-2H3,(H,18,19)(H2,21,22,23)/t15-/m1/s1 |
InChI-Schlüssel |
KPPUBDSHTSMHPL-OAHLLOKOSA-N |
Isomerische SMILES |
CCCCCCC(=O)N[C@H](COC(=O)CCCCCC)COP(=O)(O)O |
SMILES |
CCCCCCC(=O)NC(COC(=O)CCCCCC)COP(=O)(O)O |
Kanonische SMILES |
CCCCCCC(=O)NC(COC(=O)CCCCCC)COP(=O)(O)O |
Andere CAS-Nummern |
131502-54-0 |
Synonyme |
1-heptanoyl-2-heptanoylamino-2-deoxyglycero-3-phosphoglycol HHNP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-Methyloxazolo[4,5-d]pyrimidine](/img/structure/B144765.png)


![[(2R,3R,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B144771.png)


